Phenoxybenzamine Hydrochloride

Catalog No.
S539457
CAS No.
63-92-3
M.F
C18H22ClNO.ClH
C18H23Cl2NO
M. Wt
340.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxybenzamine Hydrochloride

CAS Number

63-92-3

Product Name

Phenoxybenzamine Hydrochloride

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride

Molecular Formula

C18H22ClNO.ClH
C18H23Cl2NO

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H

InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N

SMILES

Array

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Synonyms

Dibenylene, Dibenyline, Dibenziran, Dibenzylin, Dibenzyline, Dibenzyran, Hydrochloride, Phenoxybenzamine, Phenoxybenzamine, Phenoxybenzamine Hydrochloride

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

The exact mass of the compound Phenoxybenzamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 65.3° f (ntp, 1992)45.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759572. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenoxybenzamine hydrochloride (CAS 63-92-3) is a haloalkylamine derivative and a potent, non-selective, irreversible α-adrenergic antagonist [1]. Unlike standard competitive blockers, it undergoes in vivo cyclization to form a highly reactive ethyleniminium intermediate, which covalently alkylates α-adrenergic receptors [2]. This mechanism results in a profound, long-lasting receptor blockade that cannot be overcome by endogenous catecholamine surges. Procured primarily as the stable hydrochloride salt, it offers an aqueous solubility of approximately 40 mg/mL, making it highly suitable for parenteral formulations and controlled in vivo pharmacological studies where sustained sympathetic attenuation is required [2].

Substituting phenoxybenzamine hydrochloride with reversible α-antagonists (such as phentolamine or prazosin) or its own free base form critically compromises experimental and formulation outcomes[1]. Reversible antagonists establish an equilibrium that can be displaced by high concentrations of agonists, failing to provide the absolute blockade required in extreme catecholamine-surge models. Furthermore, reversible agents require frequent redosing or continuous infusion due to their short half-lives [1]. Materially, substituting the hydrochloride salt with the phenoxybenzamine free base introduces severe processability issues; the free base is practically insoluble in aqueous media and exhibits poor shelf stability, whereas the HCl salt is optimized for stable aqueous dosing and reproducible pharmacokinetics [2].

Duration of Action and Receptor Recovery

Phenoxybenzamine hydrochloride provides an exceptionally prolonged duration of action due to its covalent binding mechanism. In comparative in vivo studies, a single dose of phenoxybenzamine maintains α-adrenergic blockade for 3 to 4 days, with a receptor recovery half-life of approximately 24 hours, as recovery depends entirely on the de novo synthesis of new receptors [1]. In stark contrast, the competitive antagonist phentolamine exhibits a short duration of action, typically lasting only 4 hours post-injection [2]. This quantitative difference in target engagement makes phenoxybenzamine the mandatory choice for long-term sympathetic blockade models.

Evidence DimensionDuration of effective receptor blockade
Target Compound Data3 to 4 days (24-hour receptor recovery half-life)
Comparator Or BaselinePhentolamine: ~4 hours
Quantified Difference>18-fold longer duration of continuous blockade
ConditionsSingle systemic administration in in vivo models

Eliminates the need for continuous infusion pumps in long-term animal studies and ensures stable blockade overnight.

Aqueous Solubility and Formulation Suitability

The selection of the hydrochloride salt over the phenoxybenzamine free base is primarily driven by formulation processability and solubility. Phenoxybenzamine hydrochloride demonstrates an aqueous solubility of approximately 40 mg/mL at 25°C, allowing for direct dissolution in standard parenteral vehicles[1]. Conversely, the free base is practically insoluble in water, requiring complex lipid or organic solvent systems that can introduce confounding variables in biological assays [2]. The HCl salt also provides superior chemical stability when stored below 25°C in mildly acidic to neutral solutions.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~40 mg/mL
Comparator Or BaselinePhenoxybenzamine Free Base: Insoluble in water
Quantified DifferenceAbsolute solubility advantage enabling aqueous formulation
ConditionsStandard aqueous media at 25°C

Critical for researchers and formulators requiring reproducible, solvent-free aqueous dosing for intravenous or in vitro applications.

Resistance to Agonist Displacement

In environments with massive catecholamine release, competitive antagonists like prazosin or phentolamine can be displaced from the receptor, leading to breakthrough sympathetic surges. Phenoxybenzamine hydrochloride, however, forms a permanent covalent bond with the sulfhydryl, phosphate, amino, and carboxyl groups of the α-adrenergic receptors [1]. Once the reactive ethyleniminium intermediate binds, the maximum contractile response to norepinephrine is permanently depressed, effectively reducing the functional receptor reserve to zero. This irreversible mechanism ensures that even extreme endogenous agonist concentrations cannot overcome the blockade [2].

Evidence DimensionSusceptibility to agonist displacement
Target Compound Data0% displacement (irreversible covalent bond)
Comparator Or BaselinePrazosin/Phentolamine: High susceptibility (competitive equilibrium)
Quantified DifferenceComplete prevention of breakthrough activation regardless of agonist concentration
ConditionsHigh-concentration norepinephrine/epinephrine challenge assays

Essential for procurement in models of pheochromocytoma or severe autonomic dysreflexia where competitive blockers fail to protect against hypertensive crises.

In Vivo Pheochromocytoma and Catecholamine-Surge Models

Due to its irreversible covalent binding and resistance to agonist displacement, phenoxybenzamine hydrochloride is the benchmark material for models simulating pheochromocytoma. It provides absolute protection against massive, unpredictable catecholamine surges that would otherwise overwhelm competitive antagonists like prazosin or phentolamine [1].

Receptor Turnover and Reserve Quantification Assays

Phenoxybenzamine hydrochloride is uniquely suited for pharmacological studies measuring receptor synthesis rates. By permanently inactivating the existing pool of α-adrenergic receptors, researchers can accurately quantify the de novo synthesis of receptors by measuring the 24-hour recovery half-life, a methodology impossible with reversible agents [2].

Parenteral Formulation Development for Hemodynamic Research

The compound's high aqueous solubility (~40 mg/mL) as a hydrochloride salt makes it the preferred precursor for developing intravenous formulations used in cardiopulmonary bypass and hemodynamic research. It allows for stable, solvent-free dosing that avoids the toxicity and confounding effects associated with the organic solvents required for the free base [3].

Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

339.1156697 Da

Monoisotopic Mass

339.1156697 Da

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Melting Point

280 to 284 °F (NTP, 1992)

UNII

X1IEG24OHL

Related CAS

59-96-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

63-92-3

Wikipedia

Phenoxybenzamine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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